molecular formula C14H24N2O B3138359 {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine CAS No. 453562-51-1

{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine

Cat. No. B3138359
CAS RN: 453562-51-1
M. Wt: 236.35 g/mol
InChI Key: NFZJDXYJTFKCCA-UHFFFAOYSA-N
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Description

The compound is an amine derivative with a tert-butyl group and an aminophenoxy group attached to an ethyl chain. Amines are a class of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions where an amine group reacts with a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of polar (N-O) and nonpolar (C-H) bonds. The presence of the nitrogen atom in the amine group can result in the formation of hydrogen bonds .


Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyl compounds . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar N-O bond could result in higher melting and boiling points compared to similar-sized molecules without polar bonds .

Scientific Research Applications

Bioactivity and Natural Sources

2,4-Di-tert-butylphenol and its analogs, related to the mentioned compound, are produced by a wide range of organisms and exhibit significant bioactivities. These compounds are found in bacteria, fungi, plants, and animals, where they often serve as major components of volatile or essential oils. Their bioactivities include potent toxicity against a wide range of organisms, suggesting potential as biopesticides or antimicrobial agents. However, the autotoxic nature of these compounds raises interesting questions about their role in ecological balance and organismal regulation (Zhao et al., 2020).

Environmental and Synthetic Applications

The compound shares structural similarities with ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which have been studied for their environmental fate and synthetic utility. Research has focused on the biodegradation and fate of ETBE in soil and groundwater, revealing the capacity of microorganisms to degrade such compounds under aerobic conditions. This suggests potential environmental remediation applications for related compounds through bioaugmentation or biostimulation strategies (Thornton et al., 2020).

In addition, studies on the decomposition of MTBE using cold plasma reactors indicate the feasibility of advanced oxidation processes for the treatment of water contaminated with similar compounds. These findings highlight the potential of innovative technologies for the environmental management of ether pollutants (Hsieh et al., 2011).

Chemical Synthesis and Antioxidant Properties

Research into the synthesis and antioxidant evaluation of isoxazolone derivatives, which share functional group similarities with the mentioned compound, reveals the significance of these structures in medicinal chemistry. These compounds exhibit various biological activities, including antioxidant properties, suggesting potential therapeutic applications (Laroum et al., 2019).

Safety and Hazards

As with any chemical compound, handling “{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-tert-butyl-2-[2-(dimethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-14(2,3)11-6-7-13(12(15)10-11)17-9-8-16(4)5/h6-7,10H,8-9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZJDXYJTFKCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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